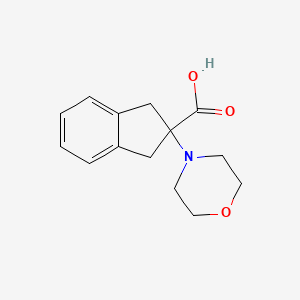

2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid

Description

Properties

IUPAC Name |

2-morpholin-4-yl-1,3-dihydroindene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(17)14(15-5-7-18-8-6-15)9-11-3-1-2-4-12(11)10-14/h1-4H,5-10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJFJWMBFDGLOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2(CC3=CC=CC=C3C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the reaction of indene derivatives with morpholine under specific conditions. One common method includes the following steps:

Starting Material: Indene is used as the starting material.

Reaction with Morpholine: Indene is reacted with morpholine in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The morpholine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-morpholino-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The morpholine ring and indene structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations

- Morpholino vs. Benzamido Groups: The morpholino substituent in the target compound likely enhances solubility and modulates receptor binding compared to the benzamido group in the LPAR1 antagonist .

- Amino vs. Carboxylic Acid Derivatives: The Fmoc-protected amino derivative (C25H21NO4) serves as a peptide synthesis building block, whereas the carboxylic acid group in Enrasentan is critical for receptor antagonism .

Key Observations

- Synthesis Complexity : Enrasentan and the LPAR1 antagonist require multi-step functionalization (e.g., etherification, amidation), while the palladium-catalyzed synthesis of the (S)-4-hydroxy derivative achieves high enantiomeric purity (92% yield, >98% purity) .

- Purity Challenges : Fmoc-protected derivatives are typically produced at 95% purity, sufficient for peptide synthesis but requiring further purification for pharmaceutical use .

Key Observations

- Receptor Specificity : Enrasentan’s benzodioxol and propoxy groups enhance its selectivity for endothelin receptors, whereas the LPAR1 antagonist’s benzamido group optimizes binding to lysophosphatidic acid receptors .

- Safety Profiles: Compounds with morpholino groups (e.g., 4,6-dimorpholino-1,3,5-triazine-2-carboxylic acid) may exhibit acute toxicity (H302) and skin irritation (H315), necessitating careful handling .

Biological Activity

2-Morpholino-2,3-dihydro-1H-indene-2-carboxylic acid is a chemical compound classified as an indene derivative. Indene derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound consists of an indene core with a morpholine ring and a carboxylic acid functional group. This unique combination contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit certain enzymes, which may lead to reduced cellular proliferation in cancer cells.

- Receptor Modulation : It may bind to receptors involved in various signaling pathways, affecting cellular responses and functions.

These interactions can result in various biological effects such as antimicrobial and anticancer activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | Growth inhibition |

| A549 (Lung Cancer) | 12.3 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10.8 | Cell cycle arrest |

These results suggest that the compound has potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits activity against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 64 µg/mL | Moderate |

| Candida albicans | 128 µg/mL | Weak |

These findings indicate that while it may not be the strongest antimicrobial agent, it possesses some level of efficacy against certain pathogens.

Case Studies

Several studies have investigated the biological activities of this compound:

-

Study on Anticancer Effects :

- Researchers conducted a study on the effects of the compound on breast cancer cell lines. The results demonstrated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways.

-

Antimicrobial Efficacy Assessment :

- A study focused on assessing the antimicrobial efficacy against common bacterial pathogens showed that the compound inhibited bacterial growth effectively at higher concentrations, suggesting potential for development into a topical antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.